molecular formula C22H16O2 B14444115 Benzo(a)pyrene, 6,12-dimethoxy- CAS No. 74192-49-7

Benzo(a)pyrene, 6,12-dimethoxy-

Cat. No.: B14444115
CAS No.: 74192-49-7
M. Wt: 312.4 g/mol
InChI Key: ZKDWUINEEFMCJX-UHFFFAOYSA-N
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Description

Benzo(a)pyrene, 6,12-dimethoxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of methoxy groups at the 6 and 12 positions of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed by the fusion of a benzene ring to pyrene, resulting in a pentacyclic structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene, 6,12-dimethoxy- typically involves the methoxylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete methoxylation .

Industrial Production Methods

the general approach would involve large-scale methoxylation reactions under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene, 6,12-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, dihydroxy derivatives, and halogenated compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzo(a)pyrene, 6,12-dimethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(a)pyrene, 6,12-dimethoxy- involves its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. These DNA adducts can cause mutations and initiate carcinogenesis. The metabolic activation is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 . The compound’s interaction with the aryl hydrocarbon receptor (AhR) also plays a significant role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene, 6,12-dimethoxy- is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological interactions. These modifications can alter its metabolic pathways and potentially reduce its carcinogenicity compared to the parent compound .

Properties

CAS No.

74192-49-7

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

6,12-dimethoxybenzo[a]pyrene

InChI

InChI=1S/C22H16O2/c1-23-19-12-18-14-7-3-4-8-15(14)22(24-2)17-11-10-13-6-5-9-16(19)20(13)21(17)18/h3-12H,1-2H3

InChI Key

ZKDWUINEEFMCJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=C(C4=CC=CC=C42)OC)C=CC5=C3C1=CC=C5

Origin of Product

United States

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